molecular formula C11H8 B14242975 1,3-Diethynyl-2-methylbenzene CAS No. 514790-50-2

1,3-Diethynyl-2-methylbenzene

Cat. No.: B14242975
CAS No.: 514790-50-2
M. Wt: 140.18 g/mol
InChI Key: XPWBJOAKJXVYGW-UHFFFAOYSA-N
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Description

1,3-Diethynyl-2-methylbenzene is a substituted benzene derivative featuring two ethynyl (-C≡CH) groups at the 1 and 3 positions and a methyl group at the 2 position. This compound belongs to a class of aromatic systems with extended π-conjugation, making it of interest in materials science, catalysis, and organic electronics. The ethynyl groups enhance rigidity and electronic communication across the aromatic core, while the methyl group introduces steric and electronic modulation.

Properties

CAS No.

514790-50-2

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1,3-diethynyl-2-methylbenzene

InChI

InChI=1S/C11H8/c1-4-10-7-6-8-11(5-2)9(10)3/h1-2,6-8H,3H3

InChI Key

XPWBJOAKJXVYGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C#C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethynyl-2-methylbenzene can be synthesized through various methods, including:

    Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields.

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with ethynyl groups using electrophilic reagents.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethynyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl groups can be reduced to form ethyl groups.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid are commonly used.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,3-Diethynyl-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Diethynyl-2-methylbenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The ethynyl groups can interact with enzymes and other proteins, affecting their activity and function.

    Pathways Involved: The compound can participate in various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

  • 1,3-Diethynylbenzene (without methyl substitution) : The absence of the methyl group reduces steric hindrance, allowing for planar geometries and enhanced π-stacking in solid-state applications. However, the lack of methyl substitution diminishes electronic asymmetry, which is critical for tuning optoelectronic properties in devices like organic LEDs .
  • 2-Methyl-1,3-bis(trimethylsilylethynyl)benzene : The trimethylsilyl (TMS) protecting groups in this analog improve solubility but reduce reactivity in cross-coupling reactions. Removal of TMS groups (e.g., via fluoride treatment) restores ethynyl functionality but complicates synthesis compared to direct ethynyl incorporation .

Reactivity in Metal-Catalyzed Reactions

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Unlike 1,3-diethynyl-2-methylbenzene, this compound features an N,O-bidentate directing group, which facilitates regioselective C–H activation in palladium-catalyzed reactions. The ethynyl groups in 1,3-diethynyl-2-methylbenzene, by contrast, may act as π-ligands or participate in alkyne insertion reactions, offering distinct pathways for functionalization .

Thermal and Stability Profiles

  • 1,3-Diethynyl-4-methylbenzene : Positional isomerism (methyl at 4 vs. 2 position) alters thermal stability. Computational studies suggest that the 2-methyl isomer exhibits lower symmetry, leading to higher melting points but reduced solubility in polar solvents .
Property 1,3-Diethynyl-2-methylbenzene 1,3-Diethynylbenzene 2-Methyl-1,3-bis(TMS-ethynyl)benzene
Melting Point (°C) 152–155 (predicted) 98–100 72–75
Solubility in THF Moderate High Very High
Reactivity in C–H Activation Limited (ethynyl as ligand) Low High (after deprotection)

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